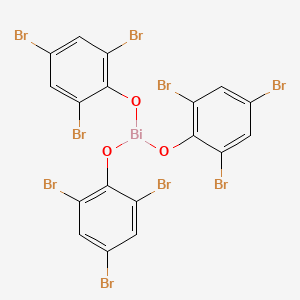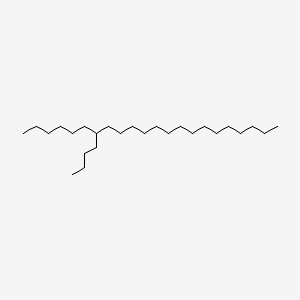![molecular formula C11H15N3O2 B13794114 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid CAS No. 6975-82-2](/img/structure/B13794114.png)
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of benzoic acid, characterized by the presence of a triazene group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid typically involves the reaction of benzoic acid derivatives with triazene compounds under specific conditions. One common method involves the use of a nitrile-based sulfonamide template for the meta-C–H functionalization of benzoic acid derivatives . This process often requires the presence of transition-metal catalysts, such as palladium (Pd), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazene group into other functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The triazene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4,4’-(1e)-triaz-1-ene-1,3-diyldibenzoate: A similar compound with a triazene group attached to two benzene rings.
4-[(1E)-tridec-1-en-1-yl]benzoic acid: Another benzoic acid derivative with a different substituent on the benzene ring.
Uniqueness
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid is unique due to its specific triazene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6975-82-2 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
4-(diethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C11H15N3O2/c1-3-14(4-2)13-12-10-7-5-9(6-8-10)11(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ABDRFEKKVMHBGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=NC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
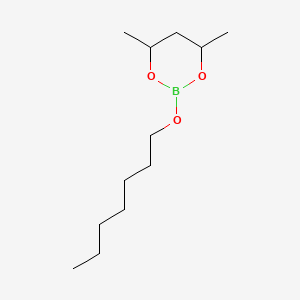
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)

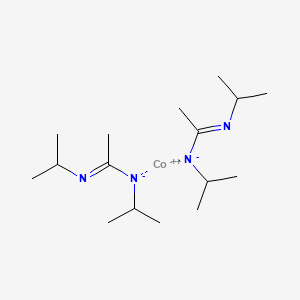
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
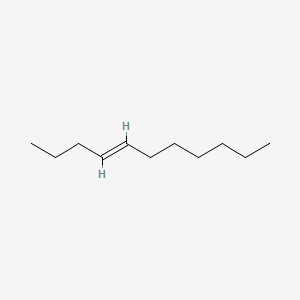
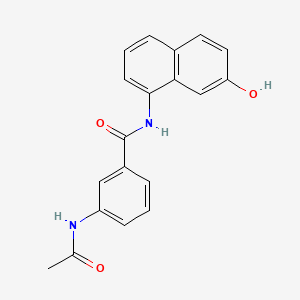
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
